molecular formula C10H10ClN5 B14753517 1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- CAS No. 2296-68-6

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl-

Katalognummer: B14753517
CAS-Nummer: 2296-68-6
Molekulargewicht: 235.67 g/mol
InChI-Schlüssel: BOAKVJFFLICDKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- is a heterocyclic compound that contains a tetrazine ring substituted with a 4-chlorophenyl group and two N,N-dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized with hydrazine hydrate to yield the desired tetrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their wide range of biological activities, including antifungal and anticancer properties.

    Pyrazole Derivatives: Exhibiting anti-inflammatory and analgesic effects.

Uniqueness

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- is unique due to its tetrazine ring structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

2296-68-6

Molekularformel

C10H10ClN5

Molekulargewicht

235.67 g/mol

IUPAC-Name

6-(4-chlorophenyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C10H10ClN5/c1-16(2)10-14-12-9(13-15-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI-Schlüssel

BOAKVJFFLICDKC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NN=C(N=N1)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.